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Compound of Interest

Compound Name: (±)8(9)-EE-14(Z)-E

Cat. No.: B1163260

Get Quote

Executive Summary & Molecule Profile
(±)8(9)-EE-14(Z)-E (Synonym: (±)8(9)-Epoxy-14(Z)-eicosenoic acid) is a synthetic mono-

unsaturated analog of the endogenous bioactive lipid 8,9-Epoxyeicosatrienoic acid (8,9-EET).

Unlike native 8,9-EET, which is derived from arachidonic acid and contains three cis-double

bonds (Δ5, Δ11, Δ14), this analog retains only the Δ14 cis-double bond and the 8,9-epoxide

moiety.

Research Utility: This molecule is a critical "deletion probe" used to delineate the

pharmacophore of 8,9-EET. By removing the Δ5 and Δ11 double bonds, researchers can

determine:

Structural Specificity: Whether the Δ5/Δ11 unsaturation is required for receptor binding (e.g.,

to putative GPCRs or PPARγ).

Metabolic Stability: Determining if the simplified alkene structure alters susceptibility to

Soluble Epoxide Hydrolase (sEH) or Beta-oxidation.

Oxidative Resilience: Assessing biological activity in environments with high oxidative stress

where polyunsaturated lipids (PUFAs) degrade rapidly.
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Handling & Storage (The "Cold Chain" Protocol)
Lipid mediators are notoriously labile. Data variance in EET research often stems from

improper handling rather than biological variability.

Storage: -80°C in an inert gas atmosphere (Argon or Nitrogen).

Solvent: Supplied typically in Ethanol. If exchanging to DMSO for cell culture, evaporate

ethanol under a gentle stream of Argon; never use a rotary evaporator with heat.

Vessel: Glass vials (amber) are mandatory. Soft plastics (polystyrene) can absorb lipophilic

compounds, altering effective concentration.

Experimental Design Framework
To generate robust data, the experimental design must account for the rapid metabolism of

epoxy-fatty acids.

A. Control Groups Strategy
Group Type Compound Rationale

Negative Control Vehicle (0.1% Ethanol/DMSO)
Establishes baseline cellular

noise.

Positive Control Native 8,9-EET
Benchmarks the maximal

physiological response.

Experimental (±)8(9)-EE-14(Z)-E The variable of interest.[1][2]

Metabolic Control
8,9-EET + sEH Inhibitor (e.g.,

t-AUCB)

Confirms if observed effects

are blunted by hydrolysis to

DHETs.

Inactive Control 8,9-DHET

The hydrolyzed diol

metabolite; confirms activity is

epoxide-dependent.

B. Concentration Matrix
EETs often display biphasic dose-responses.
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Physiological Range: 1 nM – 100 nM (Receptor-mediated signaling).

Pharmacological Range: 1 µM – 10 µM (PPAR activation or non-specific membrane effects).

Detailed Protocols
Protocol 1: Endothelial Tube Formation Assay (Angiogenesis)
Rationale: 8,9-EET is a potent angiogenic factor.[3] This assay validates if the analog retains

this functional capacity.

Materials:

HUVECs (Human Umbilical Vein Endothelial Cells), P3-P5.

Growth Factor Reduced (GFR) Matrigel.

Basal Medium (EBM-2) + 1% FBS (Starvation media).

Workflow:

Matrigel Coating: Thaw Matrigel on ice overnight. Coat 96-well plates (50 µL/well) using pre-

chilled tips. Polymerize at 37°C for 30 min.

Cell Seeding: Trypsinize HUVECs and resuspend in Starvation Media. Density: 1.5 x 10⁴

cells/well.

Treatment: Add (±)8(9)-EE-14(Z)-E (10 nM, 100 nM, 1 µM) immediately upon seeding.

Critical Step: Include a group with 10 µM t-AUCB (sEH inhibitor) to prevent rapid

degradation of the epoxide.

Incubation: 37°C, 5% CO₂, for 6–18 hours.

Imaging: Capture 4 fields/well using Phase Contrast (4x/10x).

Analysis: Quantify "Total Tube Length" and "Branching Points" using ImageJ (Angiogenesis

Analyzer plugin).
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Protocol 2: NF-κB Nuclear Translocation Assay (Anti-
Inflammatory)
Rationale: 8,9-EET inhibits NF-κB.[4] This protocol determines if the analog mimics this anti-

inflammatory mechanism.

Materials:

Primary Endothelial Cells or Monocytes.

Stimulant: TNF-α (10 ng/mL) or LPS.

Detection: Immunofluorescence (Anti-p65 antibody).

Workflow:

Pre-treatment: Incubate cells with (±)8(9)-EE-14(Z)-E (1 µM) for 30 mins prior to stimulation.

Stimulation: Add TNF-α (10 ng/mL) for 30–60 mins.

Fixation: 4% Paraformaldehyde (15 mins, RT).

Permeabilization: 0.2% Triton X-100 (10 mins).

Staining:

Primary: Anti-NF-κB p65 (1:200, 4°C overnight).

Secondary: Alexa Fluor 488 (1:500, 1h RT).

Counterstain: DAPI (Nuclei).

Quantification: Calculate the ratio of Nuclear vs. Cytosolic Mean Fluorescence Intensity

(MFI).

Success Metric: Vehicle+TNF-α should show >3.0 ratio. Effective analog treatment should

reduce this to <1.5.
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Visualization of Signaling & Workflow
Diagram 1: Mechanistic Pathways of 8,9-EET and Analogs
This diagram illustrates the dual-pathway potential (GPCR vs Nuclear Receptor) and the

metabolic sink (sEH) that the experimental design must control for.
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Caption: Putative signaling pathways for 8,9-EET and the analog (±)8(9)-EE-14(Z)-E. The

analog tests the necessity of Δ5/Δ11 bonds for GPCR/PPAR interaction and sEH stability.

Diagram 2: Differential Screening Workflow
A logical flow for determining if the analog acts as a mimetic or an antagonist.
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Caption: Decision matrix for interpreting (±)8(9)-EE-14(Z)-E bioactivity relative to native 8,9-

EET.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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